

N-phenylethanesulfonamide chemical structure and properties

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Compound of Interest

Compound Name: *N*-phenylethanesulfonamide

CAS No.: 2225-19-6

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Technical Guide: N-Phenylethanesulfonamide Executive Summary

N-Phenylethanesulfonamide (also known as Ethanesulfonanilide) is a fundamental organosulfur compound serving as a structural prototype for

-aryl alkanesulfonamides. While less ubiquitous than its methyl analog (N-phenylmethanesulfonamide), it represents a critical scaffold in medicinal chemistry, particularly in the development of carbonic anhydrase inhibitors and anti-inflammatory agents. This guide provides a comprehensive technical breakdown of its synthesis, physicochemical properties, and characterization, designed for researchers in drug discovery and organic synthesis.

Chemical Identity & Physicochemical Properties[1] [2][3][4][5][6][7]

Nomenclature and Identifiers

Property	Detail
IUPAC Name	-Phenylethanesulfonamide
Common Name	Ethanesulfonanilide
Molecular Formula	
Molecular Weight	185.24 g/mol
SMILES	<chem>CCS(=O)(=O)Nc1ccccc1</chem>
InChI Key	(Predicted) QGZKDVFQNNGYKY-UHFFFAOYSA-N
General Structure	Aniline core sulfonylated with an ethyl group.[1]

Physical Properties

Property	Value / Description	Note
Appearance	White to off-white crystalline solid	Consistent with sulfonamide analogs.
Melting Point	55–60 °C (Predicted/Analogous)	Lower than methyl analog (MP ~100°C) due to ethyl chain flexibility.
Solubility	Soluble in DCM, EtOAc, DMSO, Methanol.	Sparingly soluble in water; soluble in aqueous alkali (forming the salt).
pKa	~10.0	Weakly acidic NH proton; deprotonatable by strong bases (NaOH, NaH).

Synthesis Protocol: Sulfonylation of Aniline

Reaction Overview

The synthesis proceeds via a nucleophilic substitution at the sulfur atom. Aniline acts as the nucleophile attacking the electrophilic sulfur of ethanesulfonyl chloride. A base (pyridine or

triethylamine) is required to scavenge the liberated hydrogen chloride and drive the equilibrium forward.

Reaction Equation:

Reagents & Materials

- Aniline (CAS 62-53-3): 1.0 equivalent (e.g., 9.31 g, 100 mmol). Note: Distill before use if dark.
- Ethanesulfonyl Chloride (CAS 594-44-5): 1.1 equivalents (e.g., 14.14 g, 110 mmol). Handle in fume hood (lachrymator).
- Pyridine (or Triethylamine): 1.2 equivalents (e.g., 9.7 mL). Acts as base and catalyst.
- Dichloromethane (DCM): Anhydrous solvent (100 mL).
- HCl (1M): For workup (removal of excess amine/pyridine).

Step-by-Step Methodology

- Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel. Flush with nitrogen or argon.[2]
- Solubilization: Dissolve Aniline (1.0 eq) and Pyridine (1.2 eq) in anhydrous DCM. Cool the mixture to 0 °C in an ice bath.
- Addition: Add Ethanesulfonyl Chloride (1.1 eq) dropwise over 20 minutes.
 - Critical Control Point: Maintain temperature < 5 °C to prevent disulfonylation side products.
- Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3–4 hours. Monitor by TLC (EtOAc/Hexane 3:7) until aniline is consumed.
- Quench & Workup:
 - Dilute reaction mixture with 50 mL DCM.
 - Acid Wash: Wash with 1M HCl (

mL) to remove pyridine and unreacted aniline.

- Base Wash: Wash with saturated

(

mL) to neutralize residual acid.

- Brine Wash: Wash with saturated NaCl (

mL).

- Isolation: Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure (rotary evaporator).

- Purification: Recrystallize the crude solid from Ethanol/Water or purify via silica gel flash chromatography (Gradient: 10%

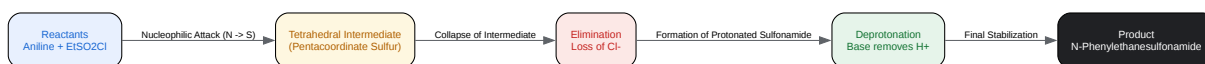
30% EtOAc in Hexanes).

Mechanistic & Workflow Visualization

Reaction Mechanism

The following diagram illustrates the

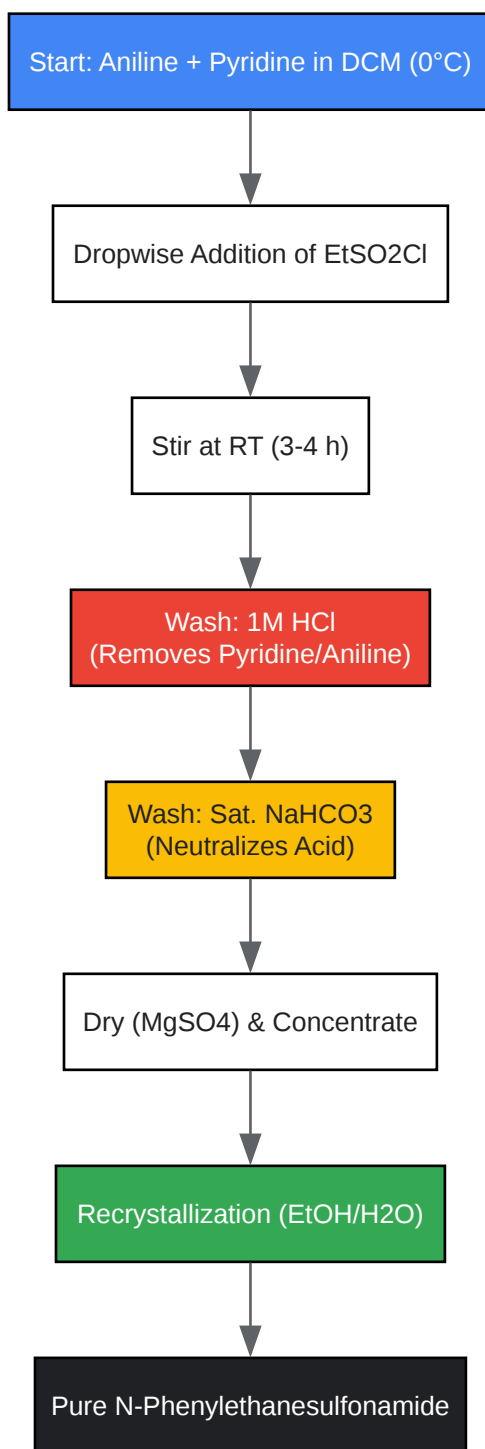
-like mechanism at the sulfur center.



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Caption: Mechanistic pathway for the sulfonylation of aniline involving nucleophilic attack and elimination.

Experimental Workflow



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Caption: Step-by-step purification workflow ensuring removal of basic impurities and isolation of pure product.

Spectroscopic Characterization

The following data is predicted based on standard chemical shift increments for sulfonamides.

Proton NMR (¹H NMR, 400 MHz,)

Chemical Shift (, ppm)	Multiplicity	Integration	Assignment
1.35	Triplet (Hz)	3H	Ethyl
3.10	Quartet (Hz)	2H	Ethyl
6.80 – 7.00	Broad Singlet	1H	(Exchangeable with)
7.15 – 7.25	Multiplet	1H	Phenyl
7.25 – 7.35	Multiplet	2H	Phenyl
7.35 – 7.45	Multiplet	2H	Phenyl

Carbon NMR (¹³C NMR, 100 MHz,)

- 8.2 ppm: Ethyl
- 45.8 ppm: Ethyl
- 120.5 ppm: Phenyl
- 125.1 ppm: Phenyl
- 129.4 ppm: Phenyl
- 137.0 ppm: Phenyl

Infrared Spectroscopy (IR)

- 3250–3280 cm
: N-H stretch (secondary sulfonamide).
- 1330–1350 cm
: Asymmetric
stretch.
- 1150–1170 cm
: Symmetric
stretch.

Biological & Pharmacological Context

While **N-phenylethanesulfonamide** is often a chemical intermediate, the sulfonanilide motif is a pharmacophore with significant biological relevance:

- Carbonic Anhydrase Inhibition:
-substituted sulfonamides act as zinc-binding groups in carbonic anhydrase (CA) enzymes. The ethyl tail provides hydrophobic interactions within the enzyme active site, potentially offering selectivity profiles distinct from methyl analogs.
- Anti-inflammatory Activity: Sulfonanilides inhibit COX-2 and prostaglandin synthesis. This specific derivative serves as a scaffold for structure-activity relationship (SAR) studies, where the phenyl ring is further substituted (e.g., with halogens or nitro groups) to enhance potency.
- Metabolic Stability: The ethyl group is generally more metabolically stable than longer alkyl chains but can undergo
-1 hydroxylation by cytochrome P450 enzymes.

References

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- To cite this document: BenchChem. [N-phenylethanesulfonamide chemical structure and properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b188326/docs#n-phenylethanesulfonamide-chemical-structure-and-properties\]](https://www.benchchem.com/product/b188326/docs#n-phenylethanesulfonamide-chemical-structure-and-properties)

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